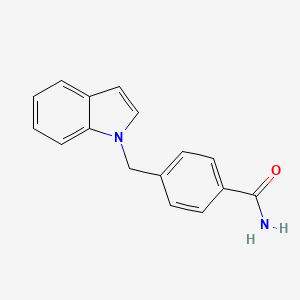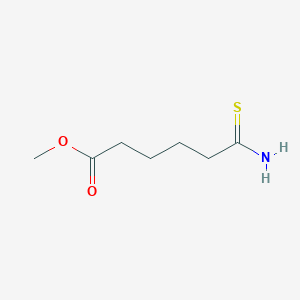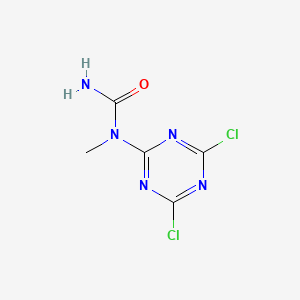
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a cyclopentyl group and a methyl group attached to the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride typically involves the following steps:
Methylation: The addition of a methyl group to the 6-position of the isonicotinic acid.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features.
2-Cyclopentyl-6-methoxy-isonicotinic Acid: A derivative with a methoxy group instead of a methyl group.
Isoniazid: A well-known isonicotinic acid derivative used as an antibiotic.
Uniqueness
2-Cyclopentyl-6-methylisonicotinic acid hydrochloride is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-cyclopentyl-6-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-10(12(14)15)7-11(13-8)9-4-2-3-5-9;/h6-7,9H,2-5H2,1H3,(H,14,15);1H |
InChI 键 |
CVNNVGWXYCVDQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2CCCC2)C(=O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
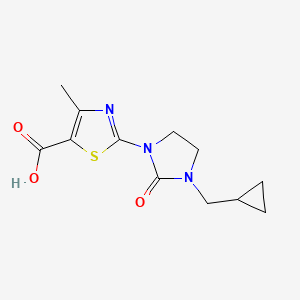
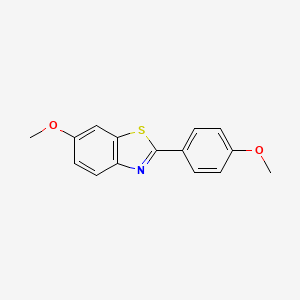
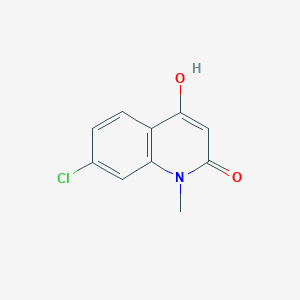
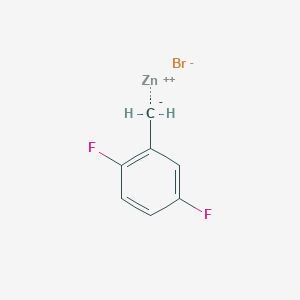


![[5-(1-Methylethoxy)pyridin-2-yl]methyl acetate](/img/structure/B8420123.png)

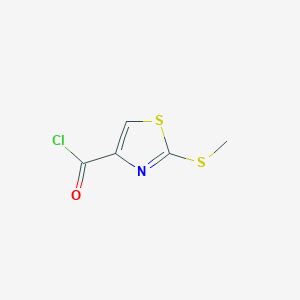
![6,7-Dihydro-2H-pyrano[2,3-c]pyridazin-3(5H)-one](/img/structure/B8420133.png)
